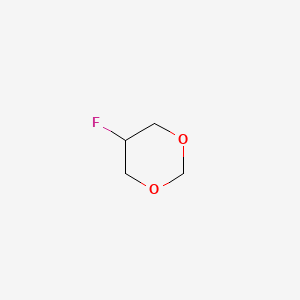
2-Undecene, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Undecene, (Z)-, also known as cis-2-Undecene, is an organic compound with the molecular formula C₁₁H₂₂. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The (Z)-configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving it a cis configuration. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Undecene, (Z)- can be synthesized through several methods. One common method involves the catalytic hydrogenation of 2-Undecyne. This reaction typically uses a palladium or platinum catalyst under mild conditions to selectively hydrogenate the triple bond to a double bond, resulting in the (Z)-isomer.
Industrial Production Methods
In industrial settings, 2-Undecene, (Z)- is often produced through the oligomerization of ethylene. This process involves the use of a catalyst, such as a Ziegler-Natta catalyst, to polymerize ethylene into longer-chain alkenes, including 2-Undecene. The (Z)-isomer can then be separated and purified through distillation and other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Undecene, (Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: The compound can be reduced to form alkanes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: It can participate in halogenation reactions, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Dihalides.
Aplicaciones Científicas De Investigación
2-Undecene, (Z)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Undecene, (Z)- depends on the specific reaction it undergoes. In general, the double bond in the compound is the reactive site. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In hydrogenation reactions, the double bond is reduced to a single bond, forming an alkane.
Comparación Con Compuestos Similares
2-Undecene, (Z)- can be compared with other alkenes, such as:
2-Undecene, (E)-: The (E)-isomer has the higher priority substituents on opposite sides of the double bond, giving it a trans configuration. This difference in configuration can lead to different physical and chemical properties.
1-Undecene: This compound has the double bond at the terminal position, which can result in different reactivity compared to 2-Undecene, (Z)-.
Other Alkenes: Similar alkenes with different chain lengths or positions of the double bond can also be compared to highlight the unique properties of 2-Undecene, (Z)-.
Propiedades
Número CAS |
821-96-5 |
|---|---|
Fórmula molecular |
C11H22 |
Peso molecular |
154.29 g/mol |
Nombre IUPAC |
(Z)-undec-2-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3- |
Clave InChI |
JOHIXGUTSXXADV-HYXAFXHYSA-N |
SMILES isomérico |
CCCCCCCC/C=C\C |
SMILES canónico |
CCCCCCCCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[S(R)]-N-[(R)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14757632.png)





![Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate](/img/structure/B14757681.png)
![[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B14757687.png)

![2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole](/img/structure/B14757690.png)



